molecular formula C49H98O2 B14384916 Methyl octatetracontanoate CAS No. 88265-63-8

Methyl octatetracontanoate

Cat. No.: B14384916
CAS No.: 88265-63-8
M. Wt: 719.3 g/mol
InChI Key: ZRSYDEMJJGAJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl octatetracontanoate is the methyl ester of octatetracontanoic acid, a saturated fatty acid with a 48-carbon chain (C48:0). Its molecular formula is C49H98O2, and it is characterized by its extremely long hydrocarbon chain, which confers unique physicochemical properties such as high melting point, low solubility in polar solvents, and solid-state stability . While direct references to this compound are absent in the provided evidence, analogous long-chain methyl esters (e.g., methyl octacosanoate [C28], methyl triacontanoate [C30]) are well-documented. These esters are primarily utilized in lipid research as analytical standards, surfactants, or substrates for enzymatic studies .

Properties

CAS No.

88265-63-8

Molecular Formula

C49H98O2

Molecular Weight

719.3 g/mol

IUPAC Name

methyl octatetracontanoate

InChI

InChI=1S/C49H98O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49(50)51-2/h3-48H2,1-2H3

InChI Key

ZRSYDEMJJGAJBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl octatetracontanoate can be synthesized through the esterification of octatetracontanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the final product. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet, where it is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl octatetracontanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to octatetracontanoic acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: Reduction of the ester can yield the corresponding alcohol, octatetracontanol.

    Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Another alcohol in the presence of a base catalyst like sodium methoxide.

Major Products:

    Hydrolysis: Octatetracontanoic acid and methanol.

    Reduction: Octatetracontanol.

    Transesterification: A different ester and methanol.

Scientific Research Applications

Methyl octatetracontanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its long-chain structure.

    Industry: Utilized in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of methyl octatetracontanoate primarily involves its interaction with biological membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can help in the controlled release of active pharmaceutical ingredients.

Comparison with Similar Compounds

Research Findings and Gaps

  • Analytical Challenges : Long-chain esters (C28–C48) require specialized GC columns and ionization techniques to resolve dimer formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.